molecular formula C23H20FN3O3S2 B11497238 N-(4-fluorophenyl)-2-[1-(4-methoxyphenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide

N-(4-fluorophenyl)-2-[1-(4-methoxyphenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide

Cat. No.: B11497238
M. Wt: 469.6 g/mol
InChI Key: WESDLLYGALPGBM-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[1-(4-methoxyphenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide is a complex organic compound that belongs to the class of imidazolidinones. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenyl group, a thiophen-2-ylmethyl group, and an acetamide group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-[1-(4-methoxyphenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide typically involves multiple steps:

    Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized by reacting a suitable diamine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction using a fluorinated aromatic compound.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached via a Friedel-Crafts acylation reaction.

    Incorporation of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be incorporated through a palladium-catalyzed cross-coupling reaction.

    Formation of the Acetamide Group: The acetamide group can be formed by reacting the intermediate compound with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(4-fluorophenyl)-2-[1-(4-methoxyphenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide can undergo oxidation reactions, particularly at the thiophen-2-ylmethyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under various conditions.

Major Products

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Alcohols, amines, and reduced derivatives.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

N-(4-fluorophenyl)-2-[1-(4-methoxyphenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[1-(4-methoxyphenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It may affect various cellular pathways, including signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-[1-(4-methoxyphenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide
  • N-(4-bromophenyl)-2-[1-(4-methoxyphenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide
  • N-(4-methylphenyl)-2-[1-(4-methoxyphenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide

Uniqueness

N-(4-fluorophenyl)-2-[1-(4-methoxyphenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H20FN3O3S2

Molecular Weight

469.6 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[1-(4-methoxyphenyl)-5-oxo-2-sulfanylidene-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide

InChI

InChI=1S/C23H20FN3O3S2/c1-30-18-10-8-17(9-11-18)27-22(29)20(26(23(27)31)14-19-3-2-12-32-19)13-21(28)25-16-6-4-15(24)5-7-16/h2-12,20H,13-14H2,1H3,(H,25,28)

InChI Key

WESDLLYGALPGBM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(N(C2=S)CC3=CC=CS3)CC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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